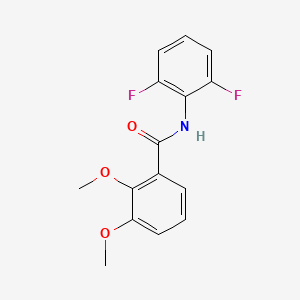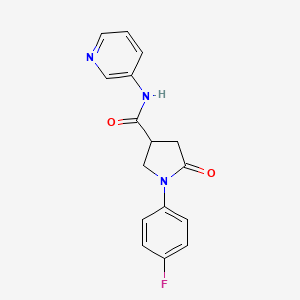![molecular formula C20H17BrN2O2S B5413626 N'-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenylbenzenecarboximidamide](/img/structure/B5413626.png)
N'-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenylbenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenylbenzenecarboximidamide is a chemical compound with the molecular formula C20H16BrN3O2S. It is commonly referred to as BPS and is used as a tool compound for studying the role of sulfonyl-containing molecules in various biological processes. BPS is a potent inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cells.
作用機序
BPS inhibits N'-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenylbenzenecarboximidamide by binding to the active site of the enzyme. The binding of BPS to this compound results in the inhibition of the enzyme's activity, which leads to a decrease in the pH of the cancer cells. This decrease in pH has been shown to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
BPS has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to decrease the pH of cancer cells, which is believed to be the mechanism behind its anti-cancer activity. BPS has been shown to have no effect on the growth of normal cells, indicating its specificity for cancer cells.
実験室実験の利点と制限
BPS is a potent inhibitor of N'-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenylbenzenecarboximidamide, which makes it a valuable tool compound for studying the role of sulfonyl-containing molecules in various biological processes. However, BPS has some limitations for lab experiments. It is a relatively expensive compound, which limits its use in large-scale experiments. Additionally, BPS has a relatively short half-life, which limits its use in long-term experiments.
将来の方向性
There are several future directions for the use of BPS in scientific research. One potential application is in the development of new cancer therapies. BPS has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, indicating its potential as a cancer therapeutic. Additionally, the use of BPS in combination with other cancer therapies may enhance their efficacy.
Another potential application of BPS is in the study of the role of N'-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenylbenzenecarboximidamide in various biological processes. This compound is involved in the regulation of pH in cancer cells, but its role in other biological processes is not well understood. The use of BPS as a tool compound may help to elucidate the role of this compound in these processes.
Conclusion
In conclusion, this compound is a valuable tool compound for studying the role of sulfonyl-containing molecules in various biological processes. It is a potent inhibitor of this compound, which is overexpressed in various cancer cells. BPS has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, indicating its potential as a cancer therapeutic. Additionally, the use of BPS in combination with other cancer therapies may enhance their efficacy. There are several future directions for the use of BPS in scientific research, including the development of new cancer therapies and the study of the role of this compound in various biological processes.
合成法
The synthesis of BPS involves the reaction of 4-bromobenzenesulfonyl chloride with 2-methyl-N-phenylbenzenecarboximidamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield BPS.
科学的研究の応用
BPS has been extensively used as a tool compound for studying the role of sulfonyl-containing molecules in various biological processes. It is a potent inhibitor of N'-[(4-bromophenyl)sulfonyl]-2-methyl-N-phenylbenzenecarboximidamide, which is overexpressed in various cancer cells. This compound is involved in the regulation of pH in cancer cells and is therefore a potential target for cancer therapy. BPS has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
特性
IUPAC Name |
N'-(4-bromophenyl)sulfonyl-2-methyl-N-phenylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2S/c1-15-7-5-6-10-19(15)20(22-17-8-3-2-4-9-17)23-26(24,25)18-13-11-16(21)12-14-18/h2-14H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIZGRQJLRJAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=NS(=O)(=O)C2=CC=C(C=C2)Br)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N\S(=O)(=O)C2=CC=C(C=C2)Br)/NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-bromophenyl)-4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5413547.png)
![2-[(5-bromo-2-methoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5413568.png)
![N-allyl-N'-(4-fluorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5413569.png)
![4-[3-(methoxymethyl)pyrrolidin-1-yl]-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5413577.png)
![3-[2-oxo-2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B5413578.png)
![(4aS*,8aR*)-1-propyl-6-{[6-(trifluoromethyl)pyridin-3-yl]methyl}octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5413580.png)

![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-8-quinolinol](/img/structure/B5413593.png)
![3-[(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5413597.png)
![N-{5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5413603.png)
![N'-(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N,N,2-trimethylpropane-1,3-diamine](/img/structure/B5413612.png)
![6-(2-methylphenyl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5413624.png)
![4-(5-methylpyridin-2-yl)-1-[(2-morpholin-4-ylpyridin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5413631.png)
